molecular formula C16H17ClN4O3 B2488487 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide CAS No. 1358328-52-5

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No. B2488487
CAS RN: 1358328-52-5
M. Wt: 348.79
InChI Key: JTAFQKCZIJOQJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, involves complex chemical reactions to introduce various functional groups that contribute to their potential biological activities. One study reported the synthesis of a series of benzamides evaluated for gastrokinetic activity, highlighting the importance of specific substituents for enhancing activity without dopamine D2 receptor antagonistic activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure plays a crucial role in the biological activity of benzamides. Research on the crystal structure of similar compounds provides insights into the molecular arrangements and interactions, such as hydrogen bonding and π-π stacking, that stabilize the molecule and affect its biological interactions (Cai Zhi, 2010).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions that modify their properties and biological activities. For instance, the synthesis of derivatives through nucleophilic substitution reactions demonstrates the chemical versatility of the benzamide scaffold (Karimian et al., 2017). These reactions are pivotal in exploring the pharmacological potential of these compounds.

Physical Properties Analysis

The physical properties, such as solubility and melting points, of benzamides influence their pharmaceutical applications. The preparation and characterization of different crystalline forms of similar compounds reveal how polymorphism affects the physical stability and dissolution rates, which are critical for drug formulation (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for the development of benzamide derivatives as therapeutic agents. Studies on the synthesis and evaluation of these compounds provide valuable information on their reactivity patterns and the effect of structural modifications on their biological activities (Kato et al., 1995).

Scientific Research Applications

Synthesis and Applications in Parkinson's Disease Research

The compound has been involved in the synthesis of specific PET agents for imaging LRRK2 enzymes in Parkinson's disease. Specifically, a reference standard HG-10-102-01, related to 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, was synthesized and utilized for the development of the tracer [11C]HG-10-102-01. This tracer is significant for its high radiochemical yield and purity, indicating its potential utility in neuroimaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Chemical Synthesis and Biological Activity

In another study, derivatives of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide were synthesized and evaluated for their biological activities. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. The results indicated the potential of these derivatives as therapeutic agents, especially in the context of pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Anticancer Agents

The compound was also used in the synthesis of novel PI3K inhibitors and anticancer agents. Specifically, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized, showing potent antiproliferative activities against various human cancer cell lines. One of the compounds significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth, highlighting its potential as an anticancer agent (Shao et al., 2014).

Serotonin Receptor Agonist and Gastrointestinal Motility

Derivatives of the compound were synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity. These derivatives showed promising pharmacological profiles for gastrointestinal motility, indicating potential therapeutic applications in treating gastrointestinal motility disorders (Sonda et al., 2003).

Role in Drug Synthesis and Characterization

The compound played a role in the synthesis and characterization of other drugs and chemical compounds. For instance, it was used in the preparation of crystalline forms of TKS159, which were characterized by various analytical methods, indicating its importance in drug development and pharmaceutical analysis (Yanagi et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide, indicates that it is harmful if swallowed . It is classified as Acute Tox. 3 Oral . The storage class code is 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)15(22)20-12-9-18-16(19-10-12)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAFQKCZIJOQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

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